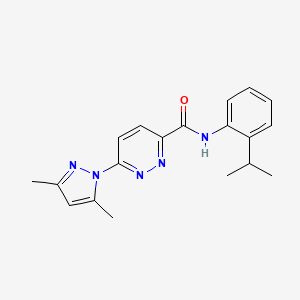
(5-Bromo-2-chloro-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2-chloro-4-methylphenyl)methanol” is also referred to as "5-Bromo-2-chlorobenzyl alcohol" . It is a hydrocarbon derivative and can be used as an intermediate for various chemical reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BrClO . The InChI code is 1S/C8H8BrClO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.51 . It is a powder at room temperature .Scientific Research Applications
Antibacterial Properties
One notable application of compounds similar to (5-Bromo-2-chloro-4-methylphenyl)methanol is in the field of antibacterial research. For instance, a study on bromophenols isolated from the marine red alga Rhodomela confervoides identified compounds with significant antibacterial activity against various strains of bacteria (Xu et al., 2003). Such research suggests potential applications of related bromophenols in developing new antibacterial agents.
Catalysis and Chemical Reactions
This compound and its derivatives could also be relevant in catalysis. For example, research on the catalytic conversion of methanol to olefins using H-ZSM-5 catalysts indicates that such compounds could play a role in various chemical synthesis processes (Müller et al., 2015). The study of the methanol deprotonation process and its relation to catalysis, as explored in magnesium oxide catalysts, also hints at the potential utility of bromophenols in similar reactions (Bailly et al., 2005).
Antioxidant Properties
Research into the antioxidant properties of bromophenols, which are structurally related to this compound, suggests potential applications in this area. Studies have synthesized and evaluated the antioxidant activities of various bromophenol derivatives, finding them to be effective in scavenging free radicals and other oxidative agents (Çetinkaya et al., 2012), (Balaydın et al., 2010).
Industrial Biotechnology
In the field of industrial biotechnology, methanol and its derivatives, including those structurally similar to this compound, are being explored as potential feedstocks for the biological production of chemicals and fuels. Methylotrophic bacteria, for instance, are used in processes that convert methanol to various products, highlighting the potential of these compounds in sustainable bioprocess technologies (Schrader et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2-chloro-4-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHULFZLMYWYBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2090982-63-9 |
Source


|
| Record name | (5-bromo-2-chloro-4-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2651985.png)
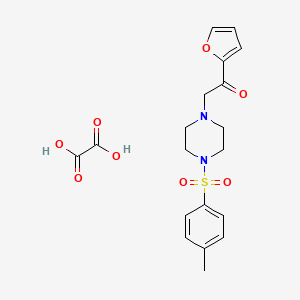

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)
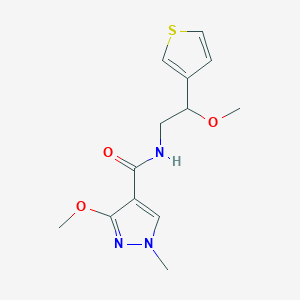
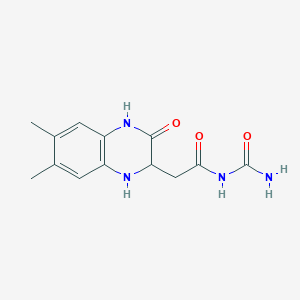
![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)

![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
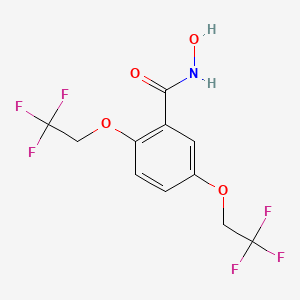
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)

